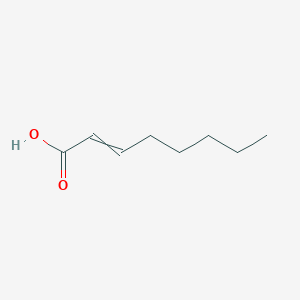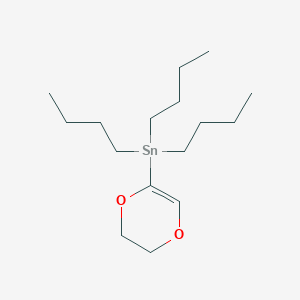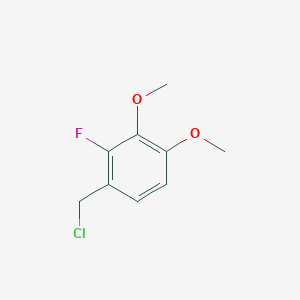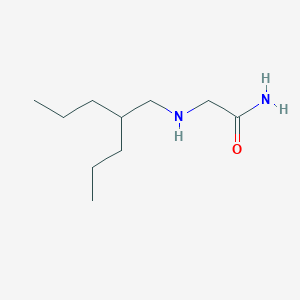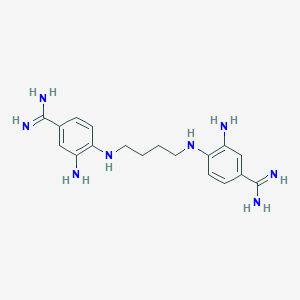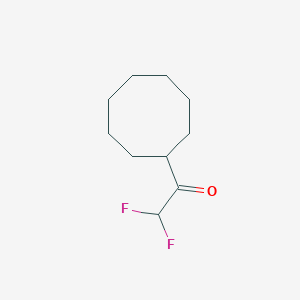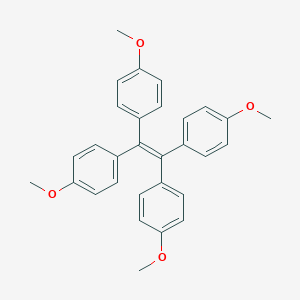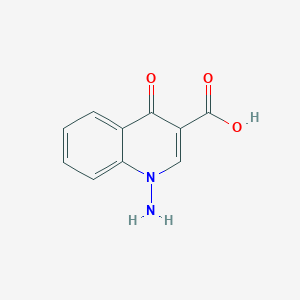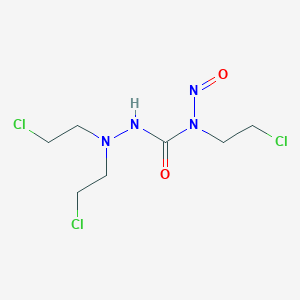
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide, commonly known as C2 or Semustine, is a synthetic compound that belongs to the group of nitrosoureas. It has been widely used in scientific research for its antitumor properties, making it an important subject of study in the field of oncology.
作用機序
C2 is a highly reactive molecule that can form covalent bonds with DNA, RNA, and proteins. Its primary target is DNA, where it forms adducts with the purine bases, leading to the formation of inter-strand crosslinks. These crosslinks prevent DNA replication and transcription, ultimately leading to cell death.
生化学的および生理学的効果
C2 has been shown to have a variety of biochemical and physiological effects, including DNA damage, apoptosis, and inhibition of angiogenesis. It has also been shown to induce oxidative stress and disrupt cellular metabolism, leading to changes in cell signaling pathways.
実験室実験の利点と制限
C2 has several advantages for lab experiments, including its high potency and specificity for cancer cells. However, it also has several limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on C2, including the development of more efficient synthesis methods, the optimization of its antitumor properties, and the exploration of its potential use in combination with other drugs. Additionally, further studies are needed to better understand its mechanism of action and its effects on normal cells.
合成法
C2 is synthesized through the reaction of 1,1,2-trichloroethane with semicarbazide hydrochloride in the presence of sodium hydroxide and nitrite. The process involves several steps and requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
C2 has been extensively studied for its potential use as an antitumor agent. It has been shown to be effective against a wide range of cancer cell lines, including lung, breast, and colon cancer. Its mechanism of action involves the formation of DNA adducts, which disrupt the replication and transcription of cancer cells, leading to cell death.
特性
CAS番号 |
127158-47-8 |
|---|---|
製品名 |
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
分子式 |
C7H13Cl3N4O2 |
分子量 |
291.6 g/mol |
IUPAC名 |
3-[bis(2-chloroethyl)amino]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H13Cl3N4O2/c8-1-4-13(5-2-9)11-7(15)14(12-16)6-3-10/h1-6H2,(H,11,15) |
InChIキー |
MMDWYNNMADUUBE-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)NC(=O)N(CCCl)N=O |
正規SMILES |
C(CCl)N(CCCl)NC(=O)N(CCCl)N=O |
その他のCAS番号 |
127158-47-8 |
同義語 |
1,1-DCNCS 1,1-di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



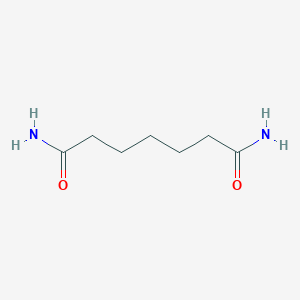
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
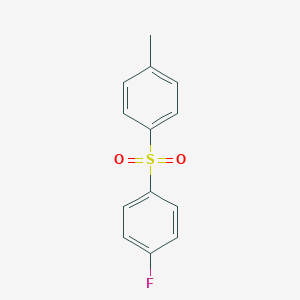
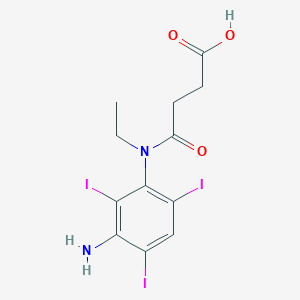
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
